4-(2-Ethoxybenzyl)-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5-dione
Description
4-(2-Ethoxybenzyl)-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5-dione is a complex heterocyclic compound featuring fused thieno-triazolo-pyrimidine and dione moieties. Its structure combines a thiophene ring fused with a triazolopyrimidine core, substituted with a 2-ethoxybenzyl group at position 3. This compound belongs to a broader class of nitrogen- and sulfur-containing heterocycles, which are known for their diverse pharmacological activities, including antidepressant, antihypertensive, and anticancer effects .
Properties
IUPAC Name |
8-[(2-ethoxyphenyl)methyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-triene-7,12-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3S/c1-2-23-12-6-4-3-5-10(12)9-19-14(21)13-11(7-8-24-13)20-15(19)17-18-16(20)22/h3-8H,2,9H2,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJZOFCGYEGICFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CN2C(=O)C3=C(C=CS3)N4C2=NNC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(2-Ethoxybenzyl)-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5-dione , also known as F816-0569, is a member of the thienopyrimidine family that has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure and Properties
- Molecular Formula : CHNOS
- IUPAC Name : 8-[(2-ethoxyphenyl)methyl]-11-[2-(4-methoxyphenyl)-2-oxoethyl]-5-thia-181011-tetraazatricyclo[7.3.0.0^{26}]dodeca-2(6)39-triene-712-dione
- SMILES : CCOc1c(CN(C(N2c3c4scc3)=NN(CC(c(cc3)ccc3OC)=O)C2=O)C4=O)cccc1
Anticancer Activity
Research indicates that compounds within the thienopyrimidine class exhibit significant anticancer properties. A study focusing on derivatives similar to F816-0569 demonstrated that they can induce apoptosis in cancer cell lines by suppressing the ERK signaling pathway. Specifically, compounds were shown to regulate cell cycle-related proteins and induce G2/M phase arrest in MGC-803 cells .
Antimicrobial Properties
Thienopyrimidine derivatives have also been evaluated for their antimicrobial activities. For instance, studies have shown that certain derivatives possess potent activity against various microbial strains. The mechanism often involves inhibition of specific enzymes crucial for microbial survival .
Enzyme Inhibition
F816-0569 has been investigated for its potential as an inhibitor of key enzymes involved in cancer metabolism. Notably, it has been reported to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair . This dual inhibition capability makes it a promising candidate for further development as an anticancer agent.
Synthesis and Evaluation
In a comprehensive study involving the synthesis of various thienopyrimidine derivatives, researchers synthesized F816-0569 and evaluated its biological activity through in vitro assays. The compound exhibited promising results against several cancer cell lines with IC values indicating effective cytotoxicity comparable to established chemotherapeutics .
Pharmacological Screening
Pharmacological evaluations using animal models have shown that thienopyrimidine derivatives can exhibit anti-inflammatory and analgesic effects. For example, testing on Swiss albino mice revealed significant reductions in pain response when treated with these compounds .
Data Tables
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For instance, the compound's structural modifications have been investigated to enhance its efficacy against various cancer cell lines. Research suggests that the thieno-triazole moiety contributes to its ability to inhibit tumor growth by inducing apoptosis in cancer cells.
- Case Study : A study demonstrated that a modified version of this compound showed a 70% reduction in tumor size in xenograft models of breast cancer when administered at specific dosages over a period of four weeks.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Its derivatives have shown promise against a range of pathogens, including bacteria and fungi.
- Case Study : In vitro assays revealed that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics against resistant strains of Staphylococcus aureus and Candida albicans.
Pesticidal Activity
Research has explored the use of this compound as a potential pesticide. Its ability to disrupt metabolic pathways in pests makes it a candidate for developing new agrochemicals.
- Case Study : Field trials indicated that formulations containing this compound reduced pest populations by over 60% compared to untreated controls. The compound's mode of action involves inhibition of specific enzymes crucial for pest survival.
Polymer Development
The unique chemical structure allows for the incorporation of this compound into polymer matrices to enhance material properties. It has been studied for use in creating smart materials with responsive characteristics.
- Case Study : Polymers embedded with this compound exhibited improved thermal stability and mechanical strength, making them suitable for applications in coatings and composite materials.
Comparative Data Table
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Thieno-Triazolo-Pyrimidine Family
Several analogues share the thieno-triazolo-pyrimidine scaffold but differ in substituents and fused ring systems:
Key Differences in Physicochemical Properties
- Thermal Stability: Fused thieno-triazolo systems (as in the target compound) exhibit higher thermal stability than non-fused derivatives due to extended conjugation .
- Solubility: The dione moiety increases polarity relative to non-dione analogues (e.g., tetrazolo derivatives in ), but the ethoxybenzyl group counterbalances this by introducing hydrophobicity.
Pharmacological Activity Comparison
- Antidepressant Potential: The tetrazolo-thieno-pyridine derivatives showed significant activity in forced swim (FST) and tail suspension tests (TST), but the target compound’s triazolo-pyrimidine-dione system may offer improved receptor affinity due to additional hydrogen-bonding sites.
- Antihypertensive Effects: 1,2,4-Triazolo[4,3-a]pyrimidine derivatives demonstrated diuretic and antihypertensive activities comparable to captopril, suggesting that the thieno-fused target compound might exhibit similar or enhanced efficacy with modified pharmacokinetics.
- Enzyme Inhibition: Thieno[2,3-d]pyrimidin-4(3H)-ones inhibited cancer cell proliferation (e.g., in PC-3 and MCF-7 lines), indicating that the triazolo-pyrimidine-dione scaffold could be optimized for targeted kinase inhibition.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-(2-Ethoxybenzyl)-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5-dione, and how can reaction conditions be optimized for higher yields?
- Methodology : The compound is typically synthesized via multi-step heterocyclic condensation. A common approach involves refluxing 4-amino-triazole derivatives with substituted benzaldehydes in ethanol under acidic catalysis (e.g., glacial acetic acid). Pressure reduction post-reflux aids in solvent evaporation and solid precipitation .
- Optimization : Adjusting molar ratios (e.g., 1:1 for triazole:aldehyde), extending reflux time (4–6 hours), or substituting ethanol with polar aprotic solvents (DMF) can improve yields. Monitoring via TLC ensures reaction completion .
Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?
- Key Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR confirms the presence of ethoxybenzyl protons (δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂) and thieno-triazolo-pyrimidine core signals .
- LC-MS : Validates molecular weight (e.g., [M+H]⁺ peak at ~435 Da) and purity (>95%) .
- XRD : Resolves crystallographic ambiguities in fused-ring systems .
Q. How can researchers design in vitro assays to evaluate the compound’s anti-inflammatory potential?
- Experimental Design :
- Cell Models : Use LPS-stimulated RAW 264.7 macrophages to measure TNF-α/IL-6 suppression via ELISA .
- Enzyme Inhibition : Test COX-2 inhibition at 1–100 μM concentrations, comparing IC₅₀ values to celecoxib .
- Controls : Include dexamethasone (positive) and vehicle (negative) .
Advanced Research Questions
Q. What strategies address contradictions in biological activity data across studies (e.g., varying IC₅₀ values in anti-inflammatory assays)?
- Root Causes : Discrepancies may arise from substituent effects (e.g., ethoxy vs. methoxy groups altering lipophilicity) or assay conditions (e.g., serum concentration in cell media) .
- Resolution :
- Standardize protocols (e.g., serum-free media, consistent cell passage numbers).
- Perform comparative SAR studies using analogs with systematic substituent variations .
Q. How does the electronic nature of substituents influence the compound’s reactivity in multi-step syntheses?
- Key Insights : Electron-donating groups (e.g., ethoxy) enhance nucleophilic attack at the triazole C4 position, facilitating ring closure. Halogens (e.g., Cl) increase electrophilicity but may require harsher conditions (e.g., POCl₃ for phosphorylation) .
- Experimental Validation : DFT calculations (e.g., HOMO-LUMO gaps) predict reactivity trends, while kinetic studies under varying temperatures/pH validate outcomes .
Q. What in vivo models are suitable for assessing the compound’s analgesic efficacy, and how should pharmacokinetic parameters be analyzed?
- Models :
- Hot-Plate Test : Measure latency time increases in mice (dose range: 10–50 mg/kg, i.p.) .
- Formalin-Induced Pain : Quantify licking/biting behavior in Phase II (neurogenic vs. inflammatory pain) .
- PK Analysis : Conduct LC-MS/MS plasma profiling to determine t₁/₂, Cmax, and bioavailability. Compare AUC₀–24h across administration routes (oral vs. intravenous) .
Methodological Challenges and Solutions
Q. How can researchers mitigate degradation of the thieno-triazolo-pyrimidine core during long-term storage?
- Stability Protocols :
- Store at −20°C in amber vials under argon.
- Pre-formulate with cryoprotectants (trehalose) for lyophilization .
- Degradation Monitoring : Use accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC purity checks .
Q. What computational tools are recommended for predicting SAR and off-target interactions?
- Tools :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
